molecular formula C16H20F2N2O B2716955 (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone CAS No. 2319788-63-9

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2716955
CAS No.: 2319788-63-9
M. Wt: 294.346
InChI Key: CWNLGOUMBVECGV-UHFFFAOYSA-N
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Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a 1,4-diazepane core, a seven-membered ring with two nitrogen atoms, which is substituted with a cyclobutyl group and functionalized as a methanone with a 3,4-difluorophenyl ring. This specific structure suggests potential for diverse biological activity. The 1,4-diazepane scaffold is found in compounds that modulate various central nervous system (CNS) targets, similar to the mechanism of diazepam, which acts as a positive allosteric modulator of the GABA-A receptor . Furthermore, the presence of the 3,4-difluorophenyl group is a common motif in drugs and research compounds targeting enzyme families such as kinases or poly (ADP-ribose) polymerases (PARP) . Researchers are investigating this compound primarily as a lead structure or chemical probe. Its potential applications include use in enzyme inhibition assays, receptor binding studies, and cellular signaling pathway research, particularly in areas such as oncology and neuroscience . The mechanism of action is hypothesized to involve targeted protein interaction, potentially leading to enzyme inhibition or receptor modulation, but researchers should conduct specific studies to confirm its primary molecular target. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O/c17-14-6-5-12(11-15(14)18)16(21)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNLGOUMBVECGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a Friedel-Crafts acylation reaction using a difluorobenzoyl chloride and an appropriate Lewis acid catalyst.

Industrial Production Methods

Industrial production of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, leading to improved scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The table below compares key structural analogs, emphasizing substituent effects on activity and applications:

Compound Name / Identifier Core Structure Key Substituents Biological Activity / Application Reference
Target Compound 1,4-Diazepane + Methanone 3,4-Difluorophenyl, Cyclobutyl Potential CNS modulation (inferred) N/A
JNJ-39220675 1,4-Diazepane + Methanone 6-(4-Fluorophenoxy)pyridin-3-yl Histamine H3 receptor antagonist; alcohol-related behavior
AGN-PC-0087SE 1,4-Diazepane + Methanone 4-(5-Methyltetrazol-1-yl)phenyl Not specified; tetrazole enhances metabolic stability (inferred)
TSC-3C Intermediate (Compound 2) Thiazole + Hydrazine 3,4-Difluorobenzylidene Intermediate for antiviral/antitumor agents (inferred)
UU-1 Furodioxolane + Pyrrolopyrimidine 3,4-Difluorophenyl Antiviral (e.g., hepatitis C) applications

Key Observations from Structural Comparisons

Role of Aromatic Substituents
  • Target vs. JNJ-39220675: Replacing the 3,4-difluorophenyl group in the target compound with a 6-(4-fluorophenoxy)pyridin-3-yl moiety (as in JNJ-39220675) shifts receptor specificity. JNJ-39220675 exhibits high histamine H3 receptor antagonism (Ki < 10 nM), attributed to the pyridine ring’s planarity and fluorine’s electron-withdrawing effects, which enhance receptor binding .
  • AGN-PC-0087SE : The 4-(5-methyltetrazol-1-yl)phenyl substituent introduces a tetrazole ring, a carboxylic acid bioisostere. This modification likely improves solubility and metabolic stability compared to halogenated aryl groups .
Impact of Heterocyclic Cores
  • UU-1: Incorporation of a 3,4-difluorophenyl group into a furodioxolane-pyrrolopyrimidine scaffold demonstrates the versatility of this substituent in non-CNS applications, such as hepatitis C inhibition .
Conformational Flexibility

The 1,4-diazepane ring in the target compound and its analogs (e.g., JNJ-39220675, AGN-PC-0087SE) allows for adaptive binding to receptors.

Biological Activity

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone can be represented as follows:

  • Molecular Formula : C10_{10}H18_{18}N2_2O
  • Molecular Weight : 182.26 g/mol
  • CAS Number : 926193-28-4

Research indicates that this compound may act through multiple pathways:

  • Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, specifically targeting the serotonin and dopamine systems.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.

Antidepressant and Anxiolytic Effects

Studies have demonstrated that compounds similar to (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone exhibit significant antidepressant and anxiolytic effects in animal models. For instance:

  • In a study on rats, administration of related diazepan derivatives resulted in reduced anxiety-like behaviors in elevated plus-maze tests .

Neuroprotective Properties

There is emerging evidence that this compound may possess neuroprotective properties. Research has indicated that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Behavioral Effects in Rodent Models

A study conducted on rodent models evaluated the effects of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone on anxiety and depression. The results showed:

  • Reduction in Anxiety : The compound significantly decreased the time spent in the open arms of an elevated plus-maze.
  • Antidepressant-like Effects : It increased the duration of immobility in the forced swim test compared to control groups.
MeasureControl GroupTreatment Group
Time in Open Arms (seconds)30 ± 560 ± 10*
Immobility Duration (seconds)120 ± 1580 ± 10*

(*p < 0.05)

Case Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study was performed to assess the absorption and metabolism of the compound. Key findings included:

  • Bioavailability : The compound showed moderate bioavailability with peak plasma concentrations occurring within 2 hours post-administration.
  • Safety Profile : No significant adverse effects were observed at therapeutic doses.

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